molecular formula C6H3BrClNO2 B1272391 5-Bromo-2-chloronicotinic acid CAS No. 29241-65-4

5-Bromo-2-chloronicotinic acid

Cat. No. B1272391
CAS RN: 29241-65-4
M. Wt: 236.45 g/mol
InChI Key: UKNYSJCAGUXDOQ-UHFFFAOYSA-N
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Patent
US07872031B2

Procedure details

To a slurry of 5-bromo-2-chloronicotinic acid (2.063 g, 8.725 mmol) in methylene chloride (20 mL) was slowly added oxalyl chloride (1.11 g, 8.725 mmol) followed by the addition of dimethylformamide (5 drops). After 4 H the mixture was concentrated in vacuo to provide 2.21 g of 5-bromo-2-chloropyridine-3-carbonyl chloride as a light brown solid, which was used as is in the next reaction.
Quantity
2.063 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].C(Cl)(=O)C([Cl:15])=O>C(Cl)Cl.CN(C)C=O>[Br:1][C:2]1[CH:10]=[C:6]([C:7]([Cl:15])=[O:8])[C:5]([Cl:11])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.063 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)Cl
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 4 H the mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.